利福拉齐尔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利福拉齐尔,也称为 KRM-1648 和 AMI-1648,是利福霉素类抗生素的衍生物。它是一种强效的第二代安莎霉素,通过抑制细菌 RNA 聚合酶的 β 亚基表现出强大的抗菌特性。 利福拉齐尔已被研究用于治疗各种细菌感染,包括衣原体感染、艰难梭菌相关性腹泻和结核病 .
科学研究应用
作用机制
利福拉齐尔通过抑制细菌 RNA 聚合酶发挥其抗菌作用。它专门靶向酶的 β 亚基,阻断转录过程并阻止从 DNA 模板合成 RNA。这种抑制会导致细菌细胞死亡。 该机制中涉及的分子靶标和途径对于理解该化合物的功效和开发新型抗生素至关重要 .
类似化合物:
利福平: 一种第一代利福霉素,用于治疗结核病和其他细菌感染。
利福布汀: 主要用于治疗鸟分枝杆菌复合感染。
利福喷丁: 另一种用于治疗结核病的利福霉素。
利福昔明: 用于治疗旅行者腹泻和肝性脑病.
比较: 利福拉齐尔因其增强的抗菌效力和特异性而脱颖而出。与利福平不同,利福拉齐尔的半衰期更长,因此可以减少给药频率。它还表现出更广泛的抗各种细菌菌株的活性,使其成为一种更通用的抗生素。 此外,利福拉齐尔以高特异性抑制细菌 RNA 聚合酶的能力降低了与其他利福霉素相比产生耐药性的可能性 .
总之,利福拉齐尔是一种很有前途的抗生素,在治疗各种细菌感染方面具有巨大潜力。其独特的特性和作用机制使其成为科学研究和药物开发中的一种宝贵化合物。
生化分析
Biochemical Properties
Rifalazil plays a crucial role in biochemical reactions by targeting bacterial RNA polymerase. It specifically inhibits the β-subunit of RNA polymerase, which is essential for the transcription process in bacteria . This inhibition prevents the synthesis of RNA, ultimately leading to the death of bacterial cells. Rifalazil exhibits high potency against mycobacteria, gram-positive bacteria, and certain gram-negative bacteria . The compound’s minimum inhibitory concentration (MIC) values range from 0.00025 to 0.0025 μg/ml, indicating its effectiveness at very low concentrations .
Cellular Effects
Rifalazil exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA synthesis, which is critical for bacterial growth and replication . This inhibition disrupts cell signaling pathways and gene expression in bacteria, leading to cell death. Additionally, Rifalazil has been shown to have a long half-life, allowing for more infrequent dosing compared to other antibiotics . This property enhances its effectiveness in treating bacterial infections.
Molecular Mechanism
The molecular mechanism of Rifalazil involves its binding to the β-subunit of bacterial RNA polymerase . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial transcription. The inhibition of RNA polymerase is a critical step in the antibacterial activity of Rifalazil, as it directly interferes with the production of essential proteins required for bacterial survival . This mechanism of action makes Rifalazil a potent antibacterial agent against a wide range of bacterial pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rifalazil have been observed to change over time. Studies have shown that Rifalazil remains stable and retains its antibacterial activity over extended periods . The development of resistant bacterial mutants can occur with prolonged exposure to the compound . This resistance is often due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase . Despite this, Rifalazil has demonstrated long-term efficacy in reducing bacterial load in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Rifalazil vary with different dosages in animal models. Studies have shown that higher doses of Rifalazil result in more significant reductions in bacterial load . For example, in a mouse model of Helicobacter pylori colonization, Rifalazil at a dose of 4.0 mg/kg BID (twice daily) for 7 days significantly reduced bacterial titers . At higher doses, Rifalazil can exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
Rifalazil is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain antibacterial activity and contribute to the overall efficacy of Rifalazil. The metabolic pathways of Rifalazil also involve interactions with cytochrome P450 enzymes, which play a role in its biotransformation .
Transport and Distribution
Rifalazil is transported and distributed within cells and tissues through various mechanisms. The compound is known to have high intracellular concentrations, which enhance its effectiveness against intracellular pathogens such as Chlamydia trachomatis . Rifalazil is also distributed to various tissues, including the lungs and spleen, where it exerts its antibacterial effects . The transport and distribution of Rifalazil are facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of Rifalazil is primarily within the cytoplasm, where it interacts with bacterial RNA polymerase . This localization is critical for its antibacterial activity, as it allows Rifalazil to effectively inhibit RNA synthesis. Additionally, Rifalazil may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications play a role in directing Rifalazil to its site of action within bacterial cells.
准备方法
合成路线和反应条件: 利福拉齐尔是通过从利福霉素开始的一系列化学反应合成的
工业生产方法: 利福拉齐尔的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。该过程经过精心控制,以保持化合物的完整性并最大限度地减少杂质的形成。 生产方法旨在可扩展且经济高效,以用于商业生产 .
化学反应分析
反应类型: 利福拉齐尔会发生各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构以增强其抗菌特性至关重要。
常见试剂和条件:
氧化: 在受控条件下使用高锰酸钾或过氧化氢等常见氧化剂来引入羟基。
还原: 采用硼氢化钠或氢化铝锂等还原剂来还原特定的官能团。
主要形成的产物: 从这些反应中形成的主要产物包括具有增强的抗菌活性的利福拉齐尔的各种衍生物。 这些衍生物经过测试以确定其对不同细菌菌株的功效,以识别最有效的化合物 .
相似化合物的比较
Rifampicin: A first-generation rifamycin used to treat tuberculosis and other bacterial infections.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin used in the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Comparison: Rifalazil stands out due to its enhanced antibacterial potency and specificity. Unlike rifampicin, rifalazil has a longer half-life, allowing for less frequent dosing. It also exhibits a broader spectrum of activity against various bacterial strains, making it a more versatile antibiotic. Additionally, rifalazil’s ability to inhibit bacterial RNA polymerase with high specificity reduces the likelihood of developing resistance compared to other rifamycins .
属性
Key on ui mechanism of action |
The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. |
---|---|
CAS 编号 |
129791-92-0 |
分子式 |
C51H64N4O13 |
分子量 |
941.1 g/mol |
IUPAC 名称 |
[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1 |
InChI 键 |
IXSVOCGZBUJEPI-ROSHVKCDSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
手性 SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648; |
产品来源 |
United States |
A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []
A: Rifalazil exhibits a unique "protective effect" (PE), where pretreating mammalian cells with Rifalazil confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of Rifalazil, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]
A: The benzoxazine ring in Rifalazil and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []
A: Research on Rifalazil analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.
A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases Rifalazil systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for Rifalazil administration.
A: The primary metabolites of Rifalazil in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []
A: Rifalazil possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []
A: Rifalazil exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.
A: Rifalazil and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.
A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral Rifalazil treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.
A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and Rifalazil. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), Rifalazil maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []
A: Unlike rifampin and some other rifamycins, Rifalazil does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []
A: Clinical trials investigating Rifalazil for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []
A: Unlike rifampin, Rifalazil does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.
A: Rifalazil, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []
A: Rifalazil represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.
A: The observation that Rifalazil pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。